molecular formula C16H10N2S2 B15086816 2,3-DI-(2-Thienyl)quinoxaline CAS No. 81321-98-4

2,3-DI-(2-Thienyl)quinoxaline

Cat. No.: B15086816
CAS No.: 81321-98-4
M. Wt: 294.4 g/mol
InChI Key: ZFWBPJPGICYCIV-UHFFFAOYSA-N
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Description

2,3-DI-(2-Thienyl)quinoxaline is a heterocyclic compound that incorporates both quinoxaline and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-DI-(2-Thienyl)quinoxaline can be synthesized through various methods. One common approach involves the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Electrochemical methods have also been explored for the synthesis of this compound, offering potential advantages in terms of environmental sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-DI-(2-Thienyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction typically produces more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DI-(2-Thienyl)quinoxaline is unique due to the presence of two thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in materials science and bioimaging .

Properties

CAS No.

81321-98-4

Molecular Formula

C16H10N2S2

Molecular Weight

294.4 g/mol

IUPAC Name

2,3-dithiophen-2-ylquinoxaline

InChI

InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H

InChI Key

ZFWBPJPGICYCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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